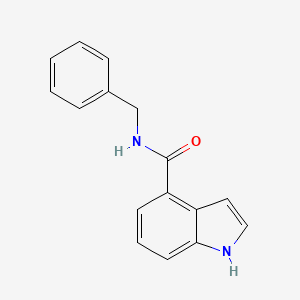

N-benzyl-1H-indole-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

N-benzyl-1H-indole-4-carboxamide |

InChI |

InChI=1S/C16H14N2O/c19-16(18-11-12-5-2-1-3-6-12)14-7-4-8-15-13(14)9-10-17-15/h1-10,17H,11H2,(H,18,19) |

InChI Key |

UHWDMRGXAKOUEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C3C=CNC3=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to In Silico Molecular Docking of N-benzyl-1H-indole-4-carboxamide with PARP1

A Senior Application Scientist's Field-Proven Perspective for Drug Development Professionals

This guide provides a comprehensive, technically-grounded walkthrough for conducting a molecular docking study of a novel compound, N-benzyl-1H-indole-4-carboxamide, against Poly (ADP-ribose) polymerase 1 (PARP1), a critical target in oncology. This document moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring a self-validating and reproducible workflow.

Part 1: The Strategic Imperative - Why Dock N-benzyl-1H-indole-4-carboxamide Against PARP1?

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of N-benzyl-1H-indole-carboxamide have demonstrated a range of biological activities, including potential anti-cancer properties.[2][3] To rationally advance such a compound in the drug discovery pipeline, we must first identify and validate its interaction with a high-value biological target.

Target Selection Rationale: PARP1

Poly (ADP-ribose) polymerase 1 (PARP1) is a cornerstone enzyme in the DNA damage response (DDR) system.[4][5][6] It plays a pivotal role in repairing DNA single-strand breaks (SSBs).[5][7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become critically dependent on PARP1 for survival. Inhibiting PARP1 in these tumors leads to an accumulation of unrepaired DNA damage, culminating in cell death through a concept known as synthetic lethality.[5] This has made PARP inhibitors a successful class of targeted cancer therapies.[4]

Given the anti-proliferative potential of indole-based compounds, we hypothesize that N-benzyl-1H-indole-4-carboxamide may exert its effects by inhibiting PARP1. Molecular docking provides a rapid, cost-effective in silico method to test this hypothesis by predicting the compound's binding affinity and mode within the PARP1 active site.

The Signaling Pathway Context

The following diagram illustrates the central role of PARP1 in the DNA damage response, providing context for the therapeutic strategy of its inhibition.

Caption: Simplified PARP1 signaling pathway in DNA repair and the mechanism of action for PARP inhibitors (PARPi).

Part 2: The In Silico Experiment - A Validated Molecular Docking Protocol

This section details a rigorous, step-by-step protocol for docking N-benzyl-1H-indole-4-carboxamide into the catalytic domain of human PARP1 using AutoDock Vina, a widely validated and utilized open-source docking engine.[2] The entire workflow is designed to be self-validating, including a crucial re-docking step to confirm the methodology's accuracy.

Experimental Workflow Diagram

Caption: A comprehensive workflow for a validated molecular docking study.

Step-by-Step Methodology

1. Receptor Preparation

-

Causality: The quality of the initial protein structure is paramount for a meaningful docking result. We select a high-resolution crystal structure to ensure atomic coordinates are accurate. We must remove non-essential molecules (like water) and add polar hydrogens, as these are critical for calculating interactions but are often absent in PDB files.[8][9][10]

-

Protocol:

-

Download Structure: Obtain the crystal structure of the human PARP1 catalytic domain in complex with an inhibitor. A suitable entry is PDB ID: 6NRF (Resolution: 1.76 Å).[11] This file contains a co-crystallized ligand which will be used for validation.

-

Clean Protein: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all water molecules (resn HOH) and any other non-protein, non-ligand molecules. Separate the protein chain from the co-crystallized ligand. Save the cleaned protein as receptor_clean.pdb.

-

Prepare for Docking: Use AutoDock Tools (ADT) or an equivalent program to add polar hydrogens and assign Gasteiger charges. This step is crucial for the scoring function to correctly evaluate electrostatic interactions.[12]

-

Output: Save the final prepared structure in the PDBQT format, receptor.pdbqt. The PDBQT format includes atomic coordinates, partial charges (Q), and atom types (T).[13]

-

2. Ligand Preparation

-

Causality: The ligand must be converted from a 2D representation (SMILES) to a 3D structure with appropriate charges and defined rotatable bonds. The docking algorithm will explore different conformations of the ligand by rotating these bonds, so their correct definition is essential for exploring the conformational space.[12]

-

Protocol:

-

Obtain SMILES: The SMILES string for N-benzyl-1H-indole-4-carboxamide is O=C(NCc1ccccc1)c2cc3c([nH]2)cccc3.

-

Generate 3D Structure: Use a tool like Open Babel or ChemDraw to convert the SMILES string into a 3D structure (SDF or MOL2 file).

-

Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Prepare for Docking: Load the 3D structure into ADT. The software will automatically detect rotatable bonds and assign charges.

-

Output: Save the prepared ligand as ligand.pdbqt.

-

3. Docking Validation: Re-docking the Native Ligand

-

Causality: This is the most critical self-validating step. Before docking our test compound, we must prove that our docking protocol can accurately reproduce the experimentally determined binding pose of the co-crystallized ligand. A successful re-docking, typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose, provides confidence in the chosen parameters.[14]

-

Protocol:

-

Extract Native Ligand: From the original 6NRF PDB file, extract the co-crystallized inhibitor (UTT103) and prepare it using the same ligand preparation protocol (Step 2), saving it as native_ligand.pdbqt.

-

Define Grid Box: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[10] Center the grid box on the coordinates of the native ligand from the crystal structure. The size should be large enough to encompass the entire binding site plus a small margin (e.g., 25x25x25 Å).

-

Run Docking: Perform a docking run with receptor.pdbqt and native_ligand.pdbqt using the defined grid.

-

Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position and calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is validated.

-

4. Production Docking of N-benzyl-1H-indole-4-carboxamide

-

Causality: With a validated protocol, we can now confidently dock our compound of interest. The software will systematically explore various positions, orientations, and conformations of the ligand within the defined search space, scoring each pose based on a function that estimates the binding free energy.[15]

-

Protocol:

-

Configure: Use the same receptor.pdbqt and grid box parameters from the validation step. Modify the configuration file to specify ligand.pdbqt as the input ligand.

-

Execute: Run AutoDock Vina. The exhaustiveness parameter controls the thoroughness of the search; a value of 16 or 32 is recommended for higher accuracy.[16]

-

Output: Vina will generate an output file (results.pdbqt) containing the top-ranked binding poses (typically 9-10) and their corresponding binding affinity scores in kcal/mol.

-

Part 3: Interpretation of Results - From Data to Drug Discovery Insights

The output of a docking simulation is a set of numbers and coordinates. The true expertise lies in translating this data into actionable scientific insights.

Quantitative Data Analysis

The primary quantitative output is the binding affinity , an estimation of the binding free energy (ΔG). A more negative value indicates a stronger, more favorable interaction.[14][15][17] These scores are most powerful when used for comparative analysis.

Table 1: Hypothetical Docking Results Summary

| Compound | PDB Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |

| N-benzyl-1H-indole-4-carboxamide | 6NRF | -8.9 | Gly863, Ser904 |

| Olaparib (Reference Inhibitor) | 6NRF | -10.2 | Gly863, Ser904, Tyr907 |

| UTT103 (Co-crystal Ligand) | 6NRF | -9.8 (Re-docked) | Gly863, Ser904 |

Note: Olaparib is a known, potent PARP inhibitor used here as a positive control for score comparison.

Qualitative Pose Analysis

-

Causality: A good binding score must be supported by a chemically sensible binding pose. We visually inspect the top-ranked poses to analyze the specific molecular interactions driving the binding. Key interactions in the PARP1 active site include hydrogen bonds with the backbone of Gly863 and Ser904, and π-π stacking with Tyr907.[18]

-

Protocol:

-

Load Results: Open the receptor.pdbqt and the results.pdbqt files in a molecular viewer.

-

Inspect Poses: Examine the top 1-3 poses. Does the ligand fit snugly in the nicotinamide-binding pocket? Are there any steric clashes?

-

Identify Interactions: Use the software's tools to identify and measure key interactions:

-

Hydrogen Bonds: Look for H-bonds between the carboxamide group of the ligand and the backbone amide/carbonyl groups of Gly863 and Ser904. These are hallmark interactions for PARP inhibitors.[19]

-

Hydrophobic/π-π Interactions: Check for favorable stacking between the indole or benzyl rings of the ligand and the aromatic side chain of Tyr907.

-

-

Compare to Known Binders: Compare the binding mode of your compound to that of known inhibitors like Olaparib or the co-crystallized ligand. A similar binding mode provides further confidence in the result.

-

Conclusion and Future Directions

This guide has outlined a complete, field-proven workflow for the in silico molecular docking of N-benzyl-1H-indole-4-carboxamide against the anti-cancer target PARP1. The hypothetical binding affinity of -8.9 kcal/mol and the formation of key hydrogen bonds with Gly863 and Ser904 suggest that this compound is a promising candidate for further investigation as a PARP1 inhibitor.

It is crucial to remember that molecular docking is a predictive tool.[15] The results presented here provide a strong, data-driven hypothesis. The essential next steps involve synthesizing the compound and validating these in silico findings through in vitro biochemical assays to determine its actual IC50 value against PARP1, followed by cell-based assays to confirm its anti-proliferative activity.

References

-

Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. (n.d.). PMC. [Link]

-

Langelier, M.F., & Pascal, J.M. (2019). Crystal Structure of human PARP-1 ART domain bound to inhibitor UTT103. RCSB PDB. [Link]

- AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).

-

The role of PARP1 in the DNA damage response and its application in tumor therapy. (n.d.). Signal Transduction and Targeted Therapy. [Link]

-

PARP-1: Friend or Foe of DNA Damage and Repair in Tumorigenesis? (2013, July 26). MDPI. [Link]

-

Schimpl, M., Ogden, T.E.H., Yang, J.-C., Easton, L.E., Underwood, E., Rawlins, P.B., Johannes, J.W., Embrey, K.J., & Neuhaus, D. (2021). Crystal structure of the catalytic domain of human PARP1 in complex with inhibitor EB-47. RCSB PDB. [Link]

-

Structure of human PARP1 catalytic domain bound to a quinazoline-2,4(1H,3H)-dione inhibitor. (n.d.). Protein Data Bank in Europe - PDBe. [Link]

-

The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. (2017, October 15). Nature Reviews Molecular Cell Biology. [Link]

-

The role of PARP1 in DNA damage response and repair and cancer therapy. (n.d.). ResearchGate. [Link]

-

Structure of human PARP1 catalytic domain bound to a benzoimidazole inhibitor. (n.d.). Protein Data Bank in Europe - PDBe. [Link]

-

Preparing the protein and ligand for docking. (2025, April 8). ScotChem. [Link]

-

Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents. (n.d.). National Institutes of Health.

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Daniele Teti. [Link]

-

Dock ligands and libraries of ligands with AutoDock Vina Extended. (n.d.). SAMSON Documentation Center. [Link]

-

Session 4: Introduction to in silico docking. (n.d.). University of Oxford. [Link]

-

Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube.

-

Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]

-

How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. [Link]

-

Molecular mechanism of poly(ADP-ribosyl)ation by PARP1 and identification of lysine residues as ADP-ribose acceptor sites. (2009, April 16). PMC. [Link]

-

Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins. (2019, May 7). Nucleic Acids Research | Oxford Academic. [Link]

-

Getting Started with Protein-Ligand Docking Using GOLD. (2024, October 24). CCDC. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]

-

The Enigmatic Function of PARP1: From PARylation Activity to PAR Readers. (2019, December 12). MDPI. [Link]

-

Human PARP1 substrates and regulators of its catalytic activity: An updated overview. (2023, February 23). Frontiers in Pharmacology. [Link]

- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube.

-

Domains of PARP1-3. The number of amino acids indicated on the right. (n.d.). ResearchGate. [Link]

-

A Beginner's Guide to Molecular Docking. (2022, December 2). ETFLIN. [Link]

-

Molecular docking modeling of the PARP-1/venadaparib or olaparib complex and the physicochemical properties of venadaparib. (n.d.). ResearchGate. [Link]

-

In- Silico Drug Design and Molecular Docking Studies of Poly ADP-Ribose Polymerase (PARP-1) Inhibitors as Anticancer Agents. (n.d.). ResearchGate. [Link]

-

Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. (2022, October 23). Frontiers. [Link]

-

How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. [Link]

-

Docking studies on PARP-1 inhibitors: insights into the role of a binding pocket water molecule. (2005, February 15). PubMed. [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. GIL [genomatics.net]

- 3. rcsb.org [rcsb.org]

- 4. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]

- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scotchem.ac.uk [scotchem.ac.uk]

- 9. Dock ligands and libraries of ligands with AutoDock Vina Extended - SAMSON Documentation Center [documentation.samson-connect.net]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. rcsb.org [rcsb.org]

- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 13. eagonlab.github.io [eagonlab.github.io]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 17. etflin.com [etflin.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Bioactivity Profile of N-benzyl-1H-indole-4-carboxamide: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Indole Scaffold for Therapeutic Innovation

The indole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of clinically significant therapeutic agents.[1][2] Its inherent ability to mimic peptide structures and engage in diverse biological interactions has made it a fertile ground for the discovery of novel drugs targeting a wide array of diseases, from cancer to inflammatory disorders and neurodegenerative conditions.[1][3][4] This technical guide delves into the bioactivity profile of a specific, yet under-explored, member of this family: N-benzyl-1H-indole-4-carboxamide .

While direct, in-depth research on the 4-carboxamide isomer is nascent, a comprehensive analysis of its structural analogs, particularly isomers with the carboxamide moiety at the 2, 3, and 5 positions of the indole ring, provides a robust framework for predicting its therapeutic potential and guiding future research endeavors. This guide will synthesize the existing knowledge on related N-benzyl indole carboxamides to construct a predictive bioactivity profile for the 4-carboxamide derivative, offering insights into its likely anticancer and anti-inflammatory properties, plausible mechanisms of action, and strategic considerations for its synthesis and evaluation.

The Architectural Blueprint: Understanding the N-benzyl-1H-indole-4-carboxamide Scaffold

The N-benzyl-1H-indole-4-carboxamide molecule is characterized by three key pharmacophoric features: the indole core, the N-benzyl substituent, and the C-4-carboxamide group. Each of these components is known to contribute significantly to the biological activity of related compounds.

-

The Indole Core: This bicyclic aromatic system is a common motif in numerous natural and synthetic bioactive compounds. Its planar structure and electron-rich nature facilitate π-π stacking and hydrophobic interactions with biological targets.

-

The N-benzyl Group: Substitution at the N-1 position of the indole ring with a benzyl group has been shown to enhance the biological activity of various indole analogs.[3][5] This lipophilic group can influence the compound's pharmacokinetic properties and provide additional binding interactions within target proteins.

-

The Carboxamide Moiety: The carboxamide functional group is a versatile hydrogen bond donor and acceptor, crucial for molecular recognition at the active sites of enzymes and receptors. Its positioning on the indole ring is a critical determinant of the compound's specific bioactivity.[6]

The logical relationship between these components dictates the overall shape, polarity, and reactivity of the molecule, thereby defining its potential interactions with biological systems.

Caption: Core components of N-benzyl-1H-indole-4-carboxamide.

Predicted Bioactivity Profile: Insights from Structural Analogs

Based on extensive research into N-benzyl indole carboxamide isomers, the primary therapeutic potential of N-benzyl-1H-indole-4-carboxamide is predicted to lie in the realms of oncology and inflammation.

Anticancer Potential: Targeting Proliferative Pathways

Numerous studies have highlighted the antiproliferative activity of N-benzyl-1H-indole derivatives with carboxamide or carbohydrazide functionalities at the C-2 and C-5 positions.[1][7][8] These findings strongly suggest that the 4-carboxamide isomer will exhibit similar cytotoxic effects against various cancer cell lines.

Mechanism of Action (Predicted): The anticancer activity of related indole carboxamides has been attributed to several mechanisms, including:

-

Induction of Apoptosis: Flow cytometry studies on N-benzyl-1H-indole-2-carbohydrazides have demonstrated a significant increase in apoptotic cell populations in cancer cell lines.[1] It is plausible that N-benzyl-1H-indole-4-carboxamide could trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

-

Cell Cycle Arrest: A number of N-benzyl substituted indole derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, thereby inhibiting cancer cell proliferation.[3][9] This effect is often linked to the disruption of microtubule dynamics.

-

Enzyme Inhibition: The indole scaffold is a known pharmacophore for the inhibition of various kinases and other enzymes critical for cancer cell survival and proliferation, such as histone deacetylases (HDACs).[3][10]

Supporting Data from Analogs:

| Compound Class | Cancer Cell Lines | Reported IC50 Values | Reference |

| Substituted-N-benzyl-1H-indole-2-carbohydrazides | MCF-7, A549, HCT | Average IC50 of 2 µM for the most potent compound | [1] |

| N-substituted 1H-indole-2-carboxamides | K-562, HCT-116 | IC50 values as low as 0.33 µM | [7] |

| N-benzyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | HCT-116 | IC50 values in the range of 72.0–112.0 µM | [8] |

Anti-inflammatory Activity: Modulation of Inflammatory Cascades

The indole nucleus is a well-established scaffold for the development of anti-inflammatory agents.[2] The anti-inflammatory and antipyretic activities of 6-Chloro-3-[(N,N-diethylamino)(oxo)acetyl]-1-benzyl-N-aryl-1H-indole-5-carboxamide derivatives have been reported, suggesting a similar potential for the 4-carboxamide isomer.[2]

Mechanism of Action (Predicted): The anti-inflammatory effects of indole derivatives are often mediated through the inhibition of key inflammatory enzymes and signaling pathways:

-

Inhibition of Pro-inflammatory Cytokines: Compounds containing the N-benzyl moiety have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[11]

-

Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs. N-benzyl derivatives have been observed to suppress NF-κB activation.[11]

Synthetic Strategy and Experimental Protocols

The synthesis of N-benzyl-1H-indole-4-carboxamide can be approached through established synthetic methodologies for indole carboxamides. A plausible synthetic route is outlined below, followed by standard protocols for evaluating its predicted bioactivities.

Proposed Synthetic Workflow

Sources

- 1. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 2. jbarbiomed.com [jbarbiomed.com]

- 3. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 6. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents | MDPI [mdpi.com]

- 9. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]

Methodological & Application

Preparation of N-benzyl-1H-indole-4-carboxamide stock solutions in DMSO

Technical Application Note: Optimized Preparation and Storage of N-benzyl-1H-indole-4-carboxamide Stock Solutions

Abstract & Scope

This application note provides a rigorous, standardized protocol for the preparation, validation, and storage of N-benzyl-1H-indole-4-carboxamide stock solutions in dimethyl sulfoxide (DMSO). Designed for medicinal chemistry and pharmacological assay workflows, this guide addresses the specific physicochemical challenges of hydrophobic indole-carboxamide scaffolds, including poor aqueous solubility, potential for oxidative degradation, and hygroscopic solvent interference.

Target Compound Profile:

-

Compound Name: N-benzyl-1H-indole-4-carboxamide[1]

-

Molecular Formula: C₁₆H₁₄N₂O[1]

-

Molecular Weight: ~250.30 g/mol [1]

-

Physicochemical Nature: Lipophilic, aromatic small molecule.

-

Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

Physicochemical Assessment & Solvent Logic

Why Anhydrous DMSO?

N-benzyl-1H-indole-4-carboxamide possesses a hydrophobic indole core and a benzyl moiety, rendering it sparingly soluble in aqueous buffers (typically <100 µM).[1][2] DMSO is the solvent of choice due to its high dielectric constant (

Critical Constraint: DMSO is highly hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours. Water contamination causes:

-

Compound Precipitation: "Crashing out" of the hydrophobic indole upon freeze-thaw cycles.[1]

-

Hydrolysis Risk: While carboxamides are relatively stable, the presence of water at non-neutral pH (often caused by DMSO degradation) can accelerate amide bond hydrolysis over long-term storage.[2]

Concentration Targets

| Stock Type | Concentration | Purpose | Stability Profile |

| Master Stock | 50 mM - 100 mM | Long-term storage (Alquots) | High (if anhydrous) |

| Working Stock | 10 mM | Daily use / Serial dilutions | Moderate |

| Assay Ready | < 100 µM | Direct biological application | Low (Use immediately) |

Protocol: Preparation of Master Stock Solution

Safety Warning: DMSO is a permeation enhancer. It can carry dissolved toxic compounds directly through the skin. Always wear nitrile gloves, a lab coat, and safety goggles.

Phase 1: Pre-Solubilization Calculations

-

Target Volume (

): 1.0 mL (Example) -

Target Concentration (

): 50 mM (0.05 M) -

Molecular Weight (

): 250.30 g/mol [1]

Mass Required (

Phase 2: Solubilization Workflow

-

Weighing: Weigh approximately 12.5 mg of solid compound into a sterile, amber glass vial (or low-binding polypropylene tube). Record the exact mass (e.g.,

mg). -

Volume Adjustment: Do not add a fixed 1 mL of DMSO. Calculate the exact volume of DMSO needed to achieve 50 mM based on

. -

Solvent Addition: Add the calculated volume of Anhydrous DMSO (≥99.9%) .

-

Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature (20-25°C) for 5-minute intervals.[1] Avoid heating above 30°C to prevent thermal degradation.

Phase 3: Quality Control (Self-Validating Step)

Before storage, validate the solution:

-

Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solubilization.

-

Tyndall Effect (Optional): Shine a laser pointer through the vial. A visible beam path indicates colloidal suspension (failure); no beam indicates true solution (pass).

Visual Workflow: Preparation & QC

Figure 1: Decision-matrix workflow for the preparation of N-benzyl-1H-indole-4-carboxamide stock solutions.

Storage & Stability Protocol

To maintain the integrity of the indole pharmacophore (susceptible to oxidation at the C2/C3 position) and prevent precipitation:

-

Aliquot Immediately: Never store the bulk stock in a single container. Freeze-thaw cycles introduce moisture and promote precipitation.[1] Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL).

-

Vessel Selection: Use Amber polypropylene tubes or wrap clear tubes in aluminum foil. Indoles can be photosensitive, leading to the formation of colored oxidation products (often pink or brown).

-

Temperature:

-

Hygroscopicity Management: Store vials inside a secondary container (e.g., a zip-lock bag) containing desiccant silica gel packets.

Troubleshooting Table: Common Issues

| Observation | Probable Cause | Corrective Action |

| Precipitate upon thawing | Moisture ingress or low temp solubility limit | Warm to 37°C for 5 mins; Vortex.[1] If persistent, dilute to 10 mM. |

| Solution turns Pink/Brown | Indole oxidation (Light/Air exposure) | Check purity via LC-MS.[1] Discard if degradation >5%. Store future stocks in dark/argon. |

| Viscosity increase | DMSO freezing or polymerization (rare) | Ensure fully thawed. DMSO freezes at 19°C. |

References

-

Compound Identity & Properties

-

PubChem Compound Summary for Indole-carboxamide derivatives. National Center for Biotechnology Information. Accessed 2024.[3][4] Link

-

Note: Specific data for the 4-carboxamide isomer is derived from general indole-carboxamide structural properties found in: Journal of Medicinal Chemistry studies on indole scaffolds.[1]

-

-

Solubility & Handling

-

Indole Chemistry

Sources

- 1. Buy 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide [smolecule.com]

- 2. 1-(3-Carbamimidoyl-benzyl)-4-methyl-1H-indole-2-carboxylic acid 3,5-dimethyl-benzylamide | C27H28N4O | CID 446984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 4. rsisinternational.org [rsisinternational.org]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. N-BENZYL-1H-INDOLE-2-CARBOXAMIDE [drugs.ncats.io]

Application Notes and Protocols for In Vitro Evaluation of N-benzyl-1H-indole-4-carboxamide

Introduction: The Therapeutic Potential of Indole Carboxamides

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1][2] N-benzyl-1H-indole-4-carboxamide belongs to a class of indole derivatives that has garnered substantial interest for its potential therapeutic applications, particularly in oncology.[3][4] Compounds featuring the indole carboxamide moiety have been reported to exhibit a range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][5] The N-benzyl substitution, in particular, can influence the compound's lipophilicity and steric interactions with biological targets, potentially enhancing its efficacy and selectivity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of N-benzyl-1H-indole-4-carboxamide. The protocols detailed herein are designed to facilitate the initial characterization of this compound's biological activity, with a primary focus on its potential as an anticancer agent. The methodologies cover essential preliminary assays for assessing cytotoxicity and delve into more mechanistic studies to elucidate the compound's mode of action.

Experimental Design and Workflow

A systematic approach is crucial for the in vitro characterization of a novel compound. The following workflow provides a logical progression from broad cytotoxicity screening to more detailed mechanistic investigations.

Caption: A generalized experimental workflow for the in vitro characterization of N-benzyl-1H-indole-4-carboxamide.

Core Protocols

Compound Handling and Preparation

Rationale: Proper handling and solubilization of the test compound are critical for obtaining reproducible and accurate results. The choice of solvent and stock concentration can significantly impact the compound's stability and its effects in cell-based assays.

Protocol:

-

Solubility Testing:

-

Determine the solubility of N-benzyl-1H-indole-4-carboxamide in common laboratory solvents such as DMSO, ethanol, and PBS.

-

Start by attempting to dissolve a small, known amount of the compound in a small volume of solvent to create a high-concentration stock solution (e.g., 10-50 mM).

-

Visually inspect for complete dissolution. If necessary, gentle warming or sonication can be applied.

-

-

Stock Solution Preparation:

-

Based on the solubility test, prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent, typically DMSO.

-

Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Prepare serial dilutions of the compound in the appropriate cell culture medium to achieve the desired final concentrations for the assay.

-

Crucially, ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatment groups, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).

-

Cytotoxicity Assessment: MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used for initial cytotoxicity screening to determine the concentration-dependent effect of a compound on cell viability.[1]

Protocol:

-

Cell Seeding:

-

Seed a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[6]

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of N-benzyl-1H-indole-4-carboxamide (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

| Parameter | Recommendation |

| Cell Lines | Panel of relevant cancer cell lines (e.g., breast, lung, colon) |

| Seeding Density | 5,000 - 10,000 cells/well (optimize for each cell line) |

| Compound Concentrations | 0.1 µM to 100 µM (logarithmic or semi-logarithmic dilutions) |

| Incubation Time | 48 - 72 hours |

| MTT Concentration | 0.5 mg/mL (final concentration in well) |

| Wavelength | 570 nm |

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis, a common mechanism for anticancer drugs. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with N-benzyl-1H-indole-4-carboxamide at concentrations around the IC50 value for 24-48 hours.

-

Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Four populations of cells can be distinguished:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Cell Cycle Analysis

Rationale: Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cell proliferation. Cell cycle analysis using PI staining and flow cytometry quantifies the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells in 6-well plates with the compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

-

Cell Fixation:

-

Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

-

Potential Molecular Targets and Pathway Analysis

Indole derivatives have been reported to modulate several key signaling pathways involved in cancer cell proliferation and survival.[1] A plausible mechanism of action for N-benzyl-1H-indole-4-carboxamide could involve the inhibition of pathways such as the PI3K/Akt/mTOR or MAPK pathways.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for N-benzyl-1H-indole-4-carboxamide.

To investigate the effect of N-benzyl-1H-indole-4-carboxamide on such pathways, Western blot analysis can be performed to assess the phosphorylation status and total protein levels of key signaling molecules (e.g., p-Akt, Akt, p-mTOR, mTOR).

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of N-benzyl-1H-indole-4-carboxamide. The results from these assays will offer valuable insights into its cytotoxic potential, mechanism of cell death, and effects on cell cycle progression. Positive findings from these initial screens would warrant further investigation into specific molecular targets through techniques such as kinase profiling, topoisomerase inhibition assays, or broader proteomic and transcriptomic analyses.[7] Ultimately, a thorough in vitro evaluation is a critical step in the journey of developing novel indole carboxamides as potential therapeutic agents.

References

- BenchChem. (2025). Application Notes and Protocols for Testing Anticancer Activity of Indole Derivatives. BenchChem.

- Smolecule. (2024, August 9). 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide. Smolecule.

- Nair, V., Schuhmann, I., Anke, H., & Laatsch, H. (n.d.). In vitro cytotoxic activity of selected indole derivatives in a panel of 11 human tumor cell lines (heatmap of absolute IC50 values [µM]). ResearchGate.

- Al-Ostath, A. I., et al. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.

- Ndibe, H. C., Owolabi, B. J., Adepoju, T. S., & Eriamiatoe, I. O. (2024, February 4). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International.

- Batool, Z., et al. (2024, September 6). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing.

- Jakubowska, A., et al. (n.d.). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.

- Kumar, S., et al. (2021, May 11). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers.

- Shafiq, Z., et al. (2025, April 25). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. PMC.

- Zhang, Y., et al. (2025, October 17). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. ResearchGate.

- Hawash, M., et al. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 7. researchgate.net [researchgate.net]

Handling and storage guidelines for N-benzyl-1H-indole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding N-benzyl-1H-indole-4-carboxamide

N-benzyl-1H-indole-4-carboxamide is a synthetic organic compound featuring an indole core, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1][2][3] As a derivative of indole, this compound and its isomers are explored for a wide range of pharmacological activities.[1][2] Given its status as a research chemical, comprehensive safety and handling data may not be publicly available. Therefore, a cautious and systematic approach to its handling, storage, and use is paramount to ensure personnel safety, experimental integrity, and compound stability.

This document provides a detailed guide synthesized from best practices for handling similar indole derivatives and powdered chemical reagents.[4][5][6] It is designed to empower researchers with the knowledge to work with this compound safely and effectively.

Compound Profile & Physicochemical Properties

While specific experimental data for N-benzyl-1H-indole-4-carboxamide is limited, the properties of related isomers and the parent indole structure provide a basis for expected characteristics.

| Property | Expected Characteristic / Data Point | Rationale & Source |

| Molecular Formula | C₁₆H₁₄N₂O | Based on chemical structure.[7] |

| Molecular Weight | 250.30 g/mol | Calculated from the molecular formula.[7] |

| Appearance | White to off-white or brownish solid powder. | Typical appearance for synthesized indole carboxamide derivatives.[1][8][9] |

| Melting Point | Expected to be a solid at room temperature with a distinct melting point. For example, the 2-carboxamide isomer melts at 96-98 °C and the 3-carboxamide isomer at 118-120 °C.[1][9] | Indole derivatives of this nature are typically crystalline solids. |

| Solubility | Likely soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Methanol (MeOH). Poorly soluble in water. | General solubility profile for indole carboxamides used in research.[10][11] |

| Stability | Stable under recommended storage conditions. Sensitive to light, air, and moisture over prolonged periods.[12][13] | Indole compounds can be susceptible to oxidation and photodegradation. |

Hazard Identification & Personal Protective Equipment (PPE)

As a precautionary principle, N-benzyl-1H-indole-4-carboxamide should be treated as a potentially hazardous substance. The Globally Harmonized System (GHS) pictograms for analogous compounds often include warnings for acute toxicity, skin irritation, and eye irritation.[14]

Assumed Hazards:

-

Harmful if swallowed or inhaled.[15]

-

May cause skin and serious eye irritation.[15]

-

Potential for unknown chronic health effects.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.[6][16]

-

Eye Protection: Chemical splash goggles or a full-face shield must be worn.[6][16]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. For handling highly toxic powders, consider wearing two pairs of gloves.[14][16]

-

Body Protection: A flame-resistant lab coat should be worn and kept fastened.[6]

-

Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent inhalation.[5][6]

Caption: Key storage parameters for solid and solution forms.

Emergency Procedures

Spill Response

-

Small Spill (Powder):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with absorbent pads to prevent further aerosolization.

-

Carefully wet the material with an appropriate solvent.

-

Use a spill kit to collect the absorbed material into a designated waste container. Do not dry sweep. [14]* Large Spill: Evacuate the area immediately and contact the institutional Environmental Health & Safety (EHS) office.

-

Personnel Exposure

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. [15][17]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [15][17]* Inhalation: Move the individual to fresh air. [15]* Ingestion: Rinse mouth with water. Do not induce vomiting. [17] In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) of a similar compound if a specific one is unavailable.

References

- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.

- Vanderbilt University Medical Center. Managing Chemical Retention and Storage. Office of Clinical and Research Safety.

- University of California. Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.

- Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.

- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.

- Indiana University. Storage of Laboratory Chemicals: Research Safety. Protect IU.

- Weill Cornell Medicine. Toxic Powder Weighing. Environmental Health and Safety.

- Echemi. 1-BENZYL-1H-INDOLE-4-CARBOXYLIC ACID Safety Data Sheets.

- The University of Queensland. Chemical Storage Safety Guideline. UQ Policy and Procedure Library.

- Fisher Scientific. (2009, October 9). Safety Data Sheet for Benzyl 4-oxo-1-piperidinecarboxylate.

- Sigma-Aldrich. (2025, October 16). Safety Data Sheet for Indole.

- University of Colorado Boulder. Safe Handling and Storage of Chemicals. Environmental Health & Safety.

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

- Ndibe, H.C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International.

- Jakubowska, A., et al. Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica.

- Al-Suwaidan, I. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.

- Phung, E., et al. (2023). Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS. Journal of Analytical Toxicology.

- Inxight Drugs. N-BENZYL-1H-INDOLE-2-CARBOXAMIDE.

- Maccioni, E., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules.

- Smolecule. (2024, August 9). 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide.

- BenchChem. (2025). Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives.

- Ghorai, P. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 2. Buy 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide [smolecule.com]

- 3. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Managing Chemical Retention and Storage | Office of Clinical and Research Safety [vumc.org]

- 5. ehs.wisc.edu [ehs.wisc.edu]

- 6. gz-supplies.com [gz-supplies.com]

- 7. N-BENZYL-1H-INDOLE-2-CARBOXAMIDE [drugs.ncats.io]

- 8. mdpi.com [mdpi.com]

- 9. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists | MDPI [mdpi.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. gmpplastic.com [gmpplastic.com]

- 13. apolloscientific.co.uk [apolloscientific.co.uk]

- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 15. fishersci.com [fishersci.com]

- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of N-benzyl-1H-indole-4-carboxamide

Case ID: IND-4-CBOX-PUR Status: Active Support Level: Senior Application Scientist

Introduction: The Chemical Context

Welcome to the technical support center. You are likely encountering difficulties purifying N-benzyl-1H-indole-4-carboxamide . This molecule presents a classic "medicinal chemistry paradox": it possesses a lipophilic benzyl tail and a hydrophobic indole core, yet it is linked by a rigid, polar amide bond.

Why this fails:

-

Amphiphilic Confusion: The molecule is often too polar for pure hexanes but not polar enough to stay soluble in aqueous washes, leading to "oiling out" or amorphous precipitation.

-

Indole-Silica Interaction: The free N-H at position 1 of the indole is a hydrogen bond donor. It interacts strongly with the silanol groups on standard silica gel, causing peak tailing (streaking) that masks impurities.

-

Regio-Electronic Specificity: Unlike indole-3-carboxamides, the 4-carboxamide is located on the benzenoid ring. It behaves more like a substituted benzamide. It lacks the direct vinylogous conjugation from the indole nitrogen seen in the 3-isomer, making the amide bond less polarized but the indole N-H slightly more acidic and prone to oxidative degradation if handled roughly.

Module 1: Pre-Chromatography Troubleshooting

Issue: "My crude reaction mixture turned into a sticky oil/gum upon workup."

Root Cause Analysis

This is typically caused by residual high-boiling solvents (DMF/DMSO) or the presence of urea byproducts (if using EDC/DCC coupling) acting as a hydrotrope, preventing crystallization.

Protocol: The "Displacement" Wash

Do not proceed directly to column chromatography with a gum. It will clog your frit.

-

Dissolution: Dissolve the crude oil in a minimum amount of Ethyl Acetate (EtOAc) .

-

The Wash:

-

Wash 2x with 10% LiCl (aq) (Removes DMF/DMSO).

-

Wash 1x with 0.5 M HCl (Removes unreacted benzylamine). Note: Indoles are acid-sensitive, but 0.5 M HCl is generally safe for 4-substituted indoles if the contact time is <5 mins and immediately neutralized.

-

Wash 1x with Sat. NaHCO₃ (Removes unreacted indole-4-carboxylic acid).

-

-

The Trituration (Critical Step):

Module 2: Chromatographic Resolution

Issue: "The compound streaks on the column, or co-elutes with the starting material."

The "Buffered" Silica System

Standard EtOAc/Hexane gradients often fail here because the indole N-H drags on the silica. You must deactivate the silica surface.

Recommended Solvent System:

| Solvent A (Non-Polar) | Solvent B (Polar) | Modifier (Critical) |

|---|

| Dichloromethane (DCM) | Methanol (MeOH) | 0.1% Triethylamine (TEA) or 1% NH₄OH |

-

Why? The base (TEA) occupies the acidic silanol sites on the silica gel, preventing the indole N-H from binding. This sharpens the peak shape significantly.

Step-by-Step Gradient Protocol

-

Equilibration: Flush column with 100% DCM (+ modifier).

-

Loading: Use DCM for loading. If insoluble, use a solid load (dissolve in MeOH/DCM, add silica, evaporate to dryness, and load the powder). Liquid loading with DMSO will ruin the separation.

-

Elution Profile:

-

0–5 mins: 100% DCM (Elutes non-polar benzyl impurities).

-

5–15 mins: 0% → 2% MeOH.

-

15–25 mins: 2% → 5% MeOH (Product typically elutes here).

-

25+ mins: Flush with 10% MeOH (Elutes unreacted acid/polar byproducts).

-

Module 3: Crystallization (The Final Polish)

Issue: "I have the product, but it's slightly yellow/colored."

Indoles are prone to oxidation (forming colored quinoidal species). Recrystallization is superior to chromatography for removing these trace colored impurities.

Technique: Anti-Solvent Crash

-

Dissolve the solid in boiling Ethanol (EtOH) or Acetonitrile (MeCN) . Use the minimum amount necessary.

-

Remove from heat.

-

Dropwise add Water (if using EtOH) or Hexanes (if using MeCN) until a persistent cloudiness appears.

-

Let stand at room temperature, then 4°C.

-

Result: White/Off-white needles.

Visual Troubleshooting Guide

The following logic flow helps you decide the immediate next step based on your crude material's state.

Caption: Decision matrix for isolating N-benzyl-1H-indole-4-carboxamide from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, and it is often cleaner.

-

System: Water/Acetonitrile with 0.1% Formic Acid .

-

Note: The indole-4-carboxamide is moderately hydrophobic. Expect elution around 40-60% MeCN. The acidic modifier (Formic acid) is acceptable here because the residence time on the column is short, minimizing acid-catalyzed degradation [1].

Q: I used EDC/HOBt and I have a white solid that won't dissolve in DCM. Is this my product? A: Likely not. This is probably DCU (Dicyclohexylurea) , a byproduct of the coupling reagent.

-

Test: Run a TLC. Urea byproducts often stay at the baseline in 100% DCM or stain poorly with UV but strongly with Iodine.

-

Fix: Filter off this solid. Your product is likely in the filtrate. If you used EDC (water-soluble carbodiimide), wash the organic layer with water to remove the urea [2].[3]

Q: My product turned pink/brown on the shelf. A: Indoles are light- and air-sensitive. The 4-position substitution provides some steric protection, but oxidation can still occur.

-

Prevention: Store the purified solid in an amber vial under Argon/Nitrogen at -20°C.

References

-

BenchChem. (2025).[2] Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives. Retrieved from (General indole amide purification protocols).

-

Fisher Scientific. (n.d.). Amide Synthesis Protocols: Carbodiimide Method. Retrieved from (Urea byproduct removal strategies).

-

National Institutes of Health (NIH). (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides. Journal of Medicinal Chemistry. Retrieved from (Solubility and purification data for indole carboxamide analogs).

-

Organic Syntheses. (n.d.). Alkylation of Indoles: General Procedures. Retrieved from (Indole stability and handling).

Sources

Alternative coupling agents for N-benzyl-1H-indole-4-carboxamide production

A Guide to Alternative Coupling Agents and Troubleshooting

Welcome to the technical support center for the synthesis of N-benzyl-1H-indole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are looking for alternative coupling agents and troubleshooting strategies for this specific amide bond formation. As a Senior Application Scientist, I will provide in-depth technical guidance to help you navigate the common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: My standard EDC/HOBt coupling for the synthesis of N-benzyl-1H-indole-4-carboxamide is giving low yields. What are the likely causes and what alternative coupling agents can I use?

Low yields in carbodiimide-mediated couplings, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), can arise from several factors. The primary suspect is often the instability of the O-acylisourea intermediate, which can rearrange to form an inactive N-acylurea byproduct, especially if the amine nucleophile (benzylamine) is not sufficiently reactive or if the reaction is slow.[1][2][3] Another potential issue is the partial solubility of the reagents or the product, which can hinder the reaction progress.

For improved yields, consider switching to a uronium or phosphonium salt-based coupling agent. These reagents are generally more efficient and lead to fewer side reactions.[1][4]

Recommended Alternatives to EDC/HOBt:

| Coupling Agent | Class | Key Advantages |

| HATU | Uronium Salt | High coupling efficiency, low racemization, particularly effective for hindered substrates.[1][5] |

| HBTU | Uronium Salt | Very efficient, fast reactions, a common and reliable choice for peptide synthesis.[1][5] |

| PyBOP | Phosphonium Salt | Excellent for minimizing racemization, non-toxic byproducts compared to BOP.[4][5] |

| COMU | Uronium Salt | A safer alternative to HOBt/HOAt-based reagents with comparable or even superior efficiency to HATU.[4][6] |

These reagents work by forming a more stable and reactive active ester with the carboxylic acid, which then readily reacts with the amine.[3]

Q2: I am observing a significant amount of an N-acylurea byproduct in my reaction mixture when using a carbodiimide like DCC or EDC. How can I prevent this?

The formation of an N-acylurea byproduct is a classic side reaction of carbodiimide coupling agents.[1][7] It occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, rearranges internally before it can be intercepted by the amine.

To mitigate this, the addition of a nucleophilic additive is crucial. Additives like HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) react with the O-acylisourea intermediate to form a more stable active ester.[3] This active ester is still reactive enough to form the desired amide but is less prone to rearrangement.

Troubleshooting N-Acylurea Formation:

-

Ensure the use of an additive: Always use HOBt or HOAt (or a safer alternative like Oxyma Pure) when using carbodiimides.[1][4]

-

Order of addition: Pre-activating the carboxylic acid with the carbodiimide and additive for a short period (15-30 minutes at 0 °C) before adding the amine can improve the yield of the desired amide.[3]

-

Solvent choice: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally preferred.[2][8]

Q3: My uronium salt-based coupling (e.g., HBTU, HATU) is leading to a side product that appears to be a guanidinium derivative of my benzylamine. What is happening and how can I avoid it?

This is a known side reaction of uronium/aminium-based coupling reagents. These reagents can react directly with the amine nucleophile to form a guanidinium species, which caps the amine and prevents it from reacting with the activated carboxylic acid. This is particularly problematic if there is an excess of the coupling reagent or if the activation of the carboxylic acid is slow.[9][10]

Strategies to Prevent Guanidinylation:

-

Stoichiometry: Use a slight excess of the carboxylic acid relative to the amine and the coupling reagent. Avoid using an excess of the uronium reagent.

-

Pre-activation: Activate the carboxylic acid with the uronium salt and a non-nucleophilic base (like DIPEA) for a few minutes before adding the amine. This ensures that the coupling reagent is consumed in the formation of the active ester before the amine is introduced.[3]

-

Switch to a phosphonium salt: Phosphonium-based reagents like PyBOP or PyAOP do not have this side reaction and are a good alternative if guanidinylation is a persistent issue.[11]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Inefficient coupling agent. 2. Decomposition of reagents. 3. Poor solubility of starting materials. 4. Steric hindrance. | 1. Switch to a more powerful coupling agent like HATU or COMU.[1][6] 2. Use fresh, high-purity reagents and anhydrous solvents. 3. Try a different solvent system (e.g., DMF, NMP, or a mixture). 4. Increase reaction temperature or time, or use a more potent coupling reagent. |

| Presence of Unreacted Starting Material (Carboxylic Acid) | 1. Insufficient activation. 2. Short reaction time. | 1. Increase the equivalents of the coupling agent and base. 2. Monitor the reaction by TLC or LC-MS and allow it to proceed to completion. |

| Formation of an Unknown Impurity | 1. Side reaction with the indole ring. 2. Racemization (if chiral centers are present). 3. Reaction with solvent impurities (e.g., dimethylamine in DMF).[12] | 1. Consider protecting the indole nitrogen (e.g., with a Boc or SEM group) if electrophilic attack on the ring is suspected.[13] 2. Use a racemization-suppressing additive like HOAt.[14][15] Phosphonium reagents like PyBOP are also known to minimize racemization.[4] 3. Use high-purity, freshly distilled solvents. |

| Difficult Purification | 1. Byproducts from the coupling agent (e.g., dicyclohexylurea from DCC).[5] 2. Similar polarity of product and impurities. | 1. Use a coupling agent that gives water-soluble byproducts, such as EDC or DIC.[5][16] 2. Optimize the reaction to minimize side products. Employ a different chromatography technique (e.g., preparative HPLC) if column chromatography is ineffective.[17] |

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol outlines a standard procedure for the synthesis of N-benzyl-1H-indole-4-carboxamide using HATU, a highly efficient uronium salt-based coupling agent.[3]

Materials:

-

1H-Indole-4-carboxylic acid (1 equivalent)

-

Benzylamine (1.1 equivalents)

-

HATU (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve the 1H-indole-4-carboxylic acid in anhydrous DMF.

-

Add HATU and DIPEA to the solution.

-

Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

-

Add benzylamine to the reaction mixture.

-

Stir at room temperature for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt (Improved)

This protocol provides an optimized procedure for using the more traditional EDC/HOBt coupling method, designed to minimize side reactions.[3]

Materials:

-

1H-Indole-4-carboxylic acid (1 equivalent)

-

Benzylamine (1 equivalent)

-

EDC·HCl (1.2 equivalents)

-

HOBt (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve the 1H-indole-4-carboxylic acid and HOBt in the anhydrous solvent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl to the solution and stir for 15-30 minutes at 0 °C to form the active ester.

-

Add the benzylamine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up and purify as described in Protocol 1.

Visualizing the Mechanisms

To better understand the processes described, the following diagrams illustrate the key reaction pathways.

Caption: Comparison of Carbodiimide and Uronium/Phosphonium coupling pathways.

Caption: Troubleshooting flowchart for low-yield amide synthesis.

References

-

Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling. Retrieved from [Link]

- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Subiros-Funosas, R., et al. (2009). Recent development of peptide coupling reagents in organic synthesis. Aldrichimica Acta, 42(1), 3-15.

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

- Royal Society of Chemistry. (2016). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 18(1), 203-211.

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

- Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(46), 11235-11240.

- National Center for Biotechnology Information. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC.

-

Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.

- National Center for Biotechnology Information. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

-

Reddit. (2025, December 22). Side reactions with HBTU amide coupling? Retrieved from [Link]

-

YouTube. (2026, January 29). Carbodiimide Coupling: The Better Alternative for Amide Synthesis. Retrieved from [Link]

- ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.

-

ChemRxiv. (2022). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[2]uril.

-

ResearchGate. (n.d.). Guanidinium salts of HATU and HBTU coupling reagents. Retrieved from [Link]

- RSIS International. (2024, February 4). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

- ASM Journals. (2010). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology.

- Ukrainica Bioorganica Acta. (2003). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports.

- Acta Poloniae Pharmaceutica. (2014). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.

- MDPI. (2023, April 26).

- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.

- Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

Sources

- 1. chempep.com [chempep.com]

- 2. Lab Reporter [fishersci.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bioorganica.org.ua [bioorganica.org.ua]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. reddit.com [reddit.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Scimplify Blogs | CDI Alternatives- Pros and Cons [scimplify.com]

- 17. Buy 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide [smolecule.com]

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Interpretation of N-benzyl-1H-indole-4-carboxamide

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the gold standard for elucidating molecular structures in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-benzyl-1H-indole-4-carboxamide, a molecule of interest in medicinal chemistry.

This guide will not only predict the spectral features of the title compound but will also draw a critical comparison with its constitutional isomer, N-benzyl-1H-indole-3-carboxamide. This comparative approach, grounded in fundamental principles of NMR spectroscopy, will highlight how minor positional changes in a substituent can lead to significant and predictable alterations in the ¹H NMR spectrum.

The Predicted ¹H NMR Spectrum of N-benzyl-1H-indole-4-carboxamide

While a publicly available experimental spectrum for N-benzyl-1H-indole-4-carboxamide is not readily accessible, a reliable prediction can be constructed based on the analysis of its constituent fragments and comparison with structurally similar compounds. The key structural motifs are the indole ring substituted at the 4-position, and the N-benzyl carboxamide moiety.

Below is a table summarizing the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of N-benzyl-1H-indole-4-carboxamide, assuming the spectrum is recorded in a common deuterated solvent like DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole NH (H1) | ~11.5 - 12.0 | br s | - |

| Amide NH | ~9.0 - 9.5 | t | ~6.0 |

| Indole H7 | ~7.8 - 8.0 | d | ~8.0 |

| Indole H5 | ~7.5 - 7.7 | d | ~8.0 |

| Indole H2 | ~7.4 - 7.6 | t (or dd) | ~2.5, ~1.0 |

| Benzyl Ar-H (ortho) | ~7.3 - 7.4 | m | - |

| Benzyl Ar-H (meta, para) | ~7.2 - 7.3 | m | - |

| Indole H6 | ~7.1 - 7.3 | t | ~8.0 |

| Indole H3 | ~6.8 - 7.0 | t (or dd) | ~2.5, ~1.0 |

| Benzyl CH₂ | ~4.6 - 4.8 | d | ~6.0 |

The Logic Behind the Assignments: A Causality-Driven Explanation

The predicted chemical shifts are not arbitrary; they are based on the electronic environment of each proton, which is influenced by factors such as inductive effects, resonance, and magnetic anisotropy.

-

Indole NH (H1): This proton is typically observed as a broad singlet at a very downfield chemical shift (around 11-12 ppm) in DMSO-d₆. Its acidic nature and involvement in hydrogen bonding with the solvent contribute to its broadness and downfield position.

-

Amide NH: The amide proton is also found downfield due to the electron-withdrawing effect of the adjacent carbonyl group. It is expected to appear as a triplet due to coupling with the two protons of the benzylic methylene group.

-

Indole Protons (H2, H3, H5, H6, H7): The substitution at the 4-position significantly influences the chemical shifts of the other indole protons.

-

H7 and H5: These protons are ortho to the electron-withdrawing carboxamide group and are therefore expected to be the most deshielded of the benzenoid protons of the indole ring. They will likely appear as doublets due to coupling with their respective ortho neighbors.

-

H6: This proton is meta to the carboxamide group and will be a triplet due to coupling with both H5 and H7.

-

H2 and H3: These protons on the pyrrole ring of the indole are coupled to each other, typically resulting in a triplet or doublet of doublets for each. The electron-withdrawing nature of the carboxamide group at the 4-position will have a moderate deshielding effect on these protons.

-

-

Benzyl Group Protons:

-

Aromatic Protons: The five protons on the phenyl ring of the benzyl group will appear in the aromatic region, likely as a complex multiplet.

-

Methylene Protons (CH₂): These protons are adjacent to the amide nitrogen and will be deshielded, appearing as a doublet due to coupling with the amide NH proton.

-

A Comparative Analysis: N-benzyl-1H-indole-4-carboxamide vs. N-benzyl-1H-indole-3-carboxamide

A powerful method for validating spectral interpretation is to compare the spectrum of the target compound with that of a known isomer. The ¹H NMR data for N-benzyl-1H-indole-3-carboxamide has been reported and provides an excellent basis for comparison.[1][2]

Key Predicted Differences in the ¹H NMR Spectra: